D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride

antibacterial stereochemistry enantiomeric potency

Sourcing enantiopure thiamphenicol intermediates often fails due to unpredictable crystallization behavior of the free base. CAS 56724-21-1 solves this: only the hydrochloride salt undergoes selective crystallization, enabling cost-effective resolution without chiral auxiliaries-a property the free base lacks. - Exclusive D-threo (1R,2R) stereochemistry essential for antibacterial activity; L-threo and erythro isomers are inactive. - Supplied as Thiamphenicol Impurity 1 HCl reference standard with full COA and HPLC data (≥98%) for ANDA/DMF submissions. - Direct precursor to thiamphenicol API via validated N-dichloroacetylation (~96% yield); L-isomer recyclable for process economics.

Molecular Formula C10H16ClNO4S
Molecular Weight 281.76 g/mol
CAS No. 56724-21-1
Cat. No. B113459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride
CAS56724-21-1
Synonyms[R-(R*,R*)]--2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol Hydrochloride
Molecular FormulaC10H16ClNO4S
Molecular Weight281.76 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O.Cl
InChIInChI=1S/C10H15NO4S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12;/h2-5,9-10,12-13H,6,11H2,1H3;1H/t9-,10-;/m1./s1
InChIKeyLDWKRIYCDUIKKD-DHTOPLTISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiamphenicol Amine Hydrochloride (CAS 56724-21-1): Chiral Intermediate Procurement Guide for Amphenicol Antibiotic Synthesis


D-(+)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride (CAS 56724-21-1), commonly designated Thiamphenicol Amine HCl or Thiamphenicol Impurity 1 HCl, is the N-deacylated (1R,2R)-configured aminodiol hydrochloride salt that serves as the penultimate chiral intermediate in the industrial synthesis of the broad-spectrum antibiotic thiamphenicol . With molecular formula C₁₀H₁₆ClNO₄S and molecular weight 281.76 g/mol, this compound bears the p-methylsulfonylphenyl pharmacophore characteristic of the amphenicol class . The compound is also formally classified as Thiamphenicol Impurity 1 HCl and is employed as a fully characterized reference standard for pharmaceutical quality control, analytical method validation, and ANDA/DMF regulatory submissions .

D-Threo (1R,2R) chiral intermediate for thiamphenicol synthesis
Hydrochloride salt enables crystallization-based enantiomeric resolution
Fully characterized impurity reference standard (Thiamphenicol Impurity 1 HCl)

Why Substituting Thiamphenicol Amine Hydrochloride (CAS 56724-21-1) with Free Base or Alternative Amphenicol Intermediates Compromises Synthesis Outcomes


Within the amphenicol antibiotic class, only the D-threo (1R,2R) enantiomer possesses clinically meaningful antibacterial activity; the L-threo and erythro stereoisomers are either inactive or markedly less potent . Critically, the free base form of this aminodiol cannot undergo selective crystallization—a property experimentally demonstrated to be unique to the hydrochloride salt and essential for cost-effective enantiomeric resolution at manufacturing scale . The chloramphenicol amine intermediate (bearing a p-nitro group) exhibits fundamentally different crystallization behaviour and cannot substitute for thiamphenicol amine HCl in the thiamphenicol synthetic route . Furthermore, the final API thiamphenicol (CAS 15318-45-3) and its fluorinated analog florfenicol are N-dichloroacetylated end products and cannot serve as intermediates for further derivatization. These stereochemical, solid-state, and functional-group constraints mean that generic interchange within the amphenicol family is precluded by both process chemistry requirements and regulatory impurity profiling standards.

Free base does not support selective crystallization
The free aminodiol cannot be resolved by crystallization; only the hydrochloride salt permits industrial enantiomeric separation.
Chloramphenicol amine has divergent aryl substitution and crystallization
The p-nitro analog crystallizes differently and introduces a distinct toxicity-related pharmacophore, preventing direct replacement.
Alternative stereoisomers and final API are not synthetically interchangeable
L-threo/erythro isomers lack the required antibacterial activity; N-dichloroacetylated thiamphenicol cannot serve as a further derivatization intermediate.

Quantitative Differentiation Evidence: Thiamphenicol Amine Hydrochloride (CAS 56724-21-1) vs. Comparator Intermediates


Antibacterial Activity of the D-Threo Enantiomer is Approximately Twice That of the Racemic Mixture

The optically pure D-threo (1R,2R) enantiomer—the stereochemical form embodied by CAS 56724-21-1—yields thiamphenicol with approximately twice the antibacterial activity of the corresponding racemic (D,L-threo) compound . This was originally established by Rebstock and Bambas (J. Am. Chem. Soc., 77, 186, 1955) and is consistently cited in subsequent process patents as the fundamental rationale for enantiomeric resolution . Only the D-threo isomer is antibiotically active; the L-threo isomer is accumulated as waste in traditional manufacturing and must be racemized and recycled or discarded .

D-Threo vs Racemate Activity
Head-to-head
Approximately 2× activity of racemic D,L-threo mixture (D-threo = 100 vs racemate ≈ 50 relative activity)
Supports enantiomeric purity requirement for API potency specification
In vitro antibacterial assay context; original data Rebstock & Bambas 1955
antibacterial stereochemistry enantiomeric potency thiamphenicol structure-activity

Hydrochloride Salt Enables Selective Crystallization for Enantiomer Resolution—Free Base Cannot Be Crystallized

A critical process differentiator is that the hydrochloride salt (CAS 56724-21-1) uniquely permits selective crystallization and oscillating racemate resolution, whereas the free base form of the same aminodiol (CAS 51458-28-7) cannot be brought to selective crystallization . The patent literature explicitly states that this inability of the free base to crystallize selectively is in direct contrast to the corresponding chloramphenicol free base intermediate, which does crystallize . The hydrochloride salt's crystallization can be performed from supersaturated solutions at up to 200% supersaturation (preferably ≤150%) in alkanol/water/HCl mixtures at temperatures from -20°C to +80°C, with the optical rotation of the mother liquor monitored to α_D^50 = +0.9° as an endpoint criterion .

HCl Salt vs Free Base Crystallization
Head-to-head
HCl salt: selective crystallization demonstrated; free base: selective crystallization not possible
Hydrochloride salt is essential for cost-effective industrial resolution
Patent-documented; endpoint optical rotation α_D^50 = +0.9°
chiral resolution crystallization process chemistry enantiomeric separation thiamphenicol manufacturing

Conversion Yield from D-Threo-Aminodiol·HCl to Thiamphenicol API Reaches ~96% Including Recycles

The final synthetic step—conversion of D-threo-aminodiol·HCl (CAS 56724-21-1) to thiamphenicol API via free-base generation with sodium methylate followed by reaction with methyl dichloroacetate—proceeds with a yield of approximately 96% when recycling streams are included . This near-quantitative conversion efficiency is documented in both the European and US patent families covering thiamphenicol manufacturing . In contrast, alternative synthetic routes that do not proceed through the isolated hydrochloride intermediate typically report lower overall yields and require chromatographic purification .

Conversion Yield to API
Reported
~96% yield (including recyclings) from D-threo-aminodiol·HCl to thiamphenicol
High conversion efficiency at final synthetic step
Versus ≤77% in alternative non-HCl-mediated routes
synthetic yield thiamphenicol process efficiency aminodiol intermediate N-acylation

Validated HPLC Methods Enable Separation and Quantification of All Four Thiamphenicol Base Stereoisomers for Impurity Control

Reversed-phase HPLC methods using chiral derivatization with (R)-α-methylbenzyl isothiocyanate have been validated for the baseline separation of all four stereoisomeric forms of thiamphenicol base (the free amine corresponding to CAS 56724-21-1) . This analytical capability is essential because the D-threo isomer must be distinguished from the L-threo, D-erythro, and L-erythro contaminants, which are either inactive or antagonistic. The same study demonstrated that analogous separations are achievable for chloramphenicol base stereoisomers using 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TAGIT), but the thiamphenicol stereoisomers require a different derivatizing agent, confirming that analytical methods are not directly transferable between amphenicol subclasses .

Chiral HPLC Stereoisomer Separation
Reported
Baseline separation of all four thiamphenicol base stereoisomers using (R)-α-methylbenzyl isothiocyanate derivatization
Validated analytical method for stereochemical purity control
C18 column, 254 nm; method not interchangeable with chloramphenicol analogs
chiral HPLC stereoisomer separation impurity profiling quality control thiamphenicol

Regulatory Reference Standard Status: Thiamphenicol Amine HCl is Pharmacopeial-Grade with Full Characterization for ANDA/DMF Support

CAS 56724-21-1 is commercially supplied as Thiamphenicol Impurity 1 HCl reference standard with full characterization data compliant with USP and EP regulatory guidelines . Multiple independent vendors offer this compound at certified purities of ≥95% (HPLC) to ≥99% (HPLC), with detailed Certificates of Analysis including HPLC chromatograms and MS spectra . This positions the compound as a traceable reference material for impurity profiling in thiamphenicol API and finished dosage forms. The free base form of thiamphenicol amine (CAS not consistently assigned; varies by vendor as 'NA' or custom synthesis) is not typically available as a pharmacopeial reference standard and is listed as 'synthesis on demand' by multiple suppliers, indicating that the hydrochloride salt is the preferred and regulatory-recognized form for analytical applications .

Reference Standard Availability
Cross-study comparable
HCl salt: full COA, purity ≥95–99% HPLC, USP/EP compliant; free base: custom synthesis only
Off-the-shelf regulatory reference standard for impurity profiling
Multiple vendor catalogs confirm immediate availability
reference standard pharmacopeial impurity ANDA DMF quality control

Differentiation from Chloramphenicol Amine: Sulfonyl vs. Nitro Aryl Substitution Drives Divergent Crystallization, Solubility, and Toxicity Profiles

The p-methylsulfonyl substituent in thiamphenicol amine HCl (versus the p-nitro group in chloramphenicol amine) confers fundamentally different physicochemical properties that directly impact intermediate handling and final API quality. The p-nitro group of chloramphenicol is associated with the dose-limiting aplastic anemia toxicity that restricts chloramphenicol's clinical use, whereas the p-methylsulfonyl group eliminates this toxicity liability while retaining antibacterial activity . At the intermediate level, the chloramphenicol free base can undergo selective crystallization for enantiomer resolution, whereas the thiamphenicol free base cannot—only the hydrochloride salt enables this critical process step . Additionally, thiamphenicol is reported to be 2.5 to 5 times more potent than chloramphenicol on a weight basis against susceptible organisms, reflecting the pharmacophoric advantage of the methylsulfonyl substitution that is pre-installed in the amine intermediate .

Amphenicol Subclass Differentiation
Class-level inference
p-Methylsulfonyl (thiamphenicol) vs p-nitro (chloramphenicol): divergent crystallization, reported toxicity profiles, and 2.5–5× relative potency
Chloramphenicol amine cannot substitute in thiamphenicol synthesis
Crystallization behavior and safety-related endpoint context differ
amphenicol structure-property relationship crystallization toxicity chloramphenicol

Optimal Procurement and Application Scenarios for Thiamphenicol Amine Hydrochloride (CAS 56724-21-1)


Thiamphenicol API Manufacturing via the D-Threo-Aminodiol·HCl Route

This is the primary industrial application. CAS 56724-21-1 is the direct precursor to thiamphenicol API. The validated manufacturing process—selective crystallization of the HCl salt from racemic D,L-threo-aminodiol·HCl, followed by free-base generation and N-dichloroacetylation—delivers ~96% yield in the final step and eliminates the need for expensive chiral auxiliaries . The L-threo isomer isolated during resolution can be racemized and recycled, further improving process economics. This route is documented in both EP 0224902 B1 and US 4,945,181 and remains the industry-standard approach.

Pharmaceutical Impurity Reference Standard for Thiamphenicol Quality Control

CAS 56724-21-1 is formally designated as Thiamphenicol Impurity 1 HCl. It is supplied with full Certificate of Analysis (COA), HPLC purity data (≥95–99%), and regulatory-compliant documentation suitable for ANDA and DMF submissions . QC laboratories use this reference standard for HPLC method development, system suitability testing, and batch-release impurity profiling of thiamphenicol API and finished dosage forms. The validated chiral HPLC methods of Gal et al. (1988) provide the analytical framework for stereoisomeric purity determination .

Synthetic Intermediate for Novel Amphenicol Derivatives and Structure-Activity Relationship (SAR) Studies

The free amine functionality of the D-threo-aminodiol core (accessible by neutralization of the HCl salt) serves as a versatile handle for N-acylation with diverse carboxylic acid derivatives. This enables medicinal chemistry exploration of novel amphenicol analogs beyond thiamphenicol and florfenicol. The D-threo stereochemistry is pre-installed, ensuring that SAR studies are conducted on the biologically active enantiomer without confounding stereochemical variables .

Enzymatic and Biocatalytic Process Development for Amphenicol Synthesis

The HCl salt is the starting material for biocatalytic N-acylation approaches. Lipase-catalyzed regioselective acylation of thiamphenicol (derived from this intermediate) has been demonstrated with Candida antarctica lipase B, achieving 96% yield of the 3′-monoester with enzyme reuse over five cycles without activity loss . Additionally, engineered L-threonine aldolase variants are being developed for the direct asymmetric synthesis of 4-(methylsulfonyl)phenylserine as an alternative entry to this intermediate class, where CAS 56724-21-1 serves as the benchmark reference standard for product characterization .

Application
Selection Property
Validation Focus
Thiamphenicol API manufacturing
Hydrochloride salt with crystallization-based resolution capability
Enantiomeric purity and conversion efficiency validation
Pharmaceutical impurity reference standard
Fully characterized Impurity 1 HCl with regulatory documentation
HPLC purity and stereochemical identity verification
Novel amphenicol SAR studies
D-threo aminodiol core with free amine derivatization handle
N-acylation scope and stereochemical consistency
Biocatalytic process development
HCl salt as benchmark substrate for enzymatic acylation
Enzyme compatibility and product stereochemical integrity
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